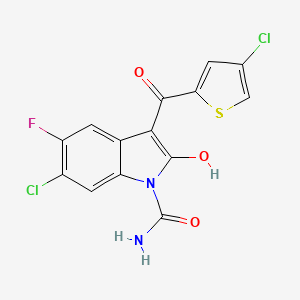

1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

CP-100829 会经历各种化学反应,包括:

氧化: CP-100829 可以用常见的氧化剂如高锰酸钾或过氧化氢进行氧化。

还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。

取代: CP-100829 可以进行取代反应,特别是亲核取代反应,其中卤素原子被其他亲核试剂取代。

这些反应中常用的试剂和条件包括二甲基亚砜等有机溶剂,反应温度范围从室温到高温 . 这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of indole derivatives in cancer treatment. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that indole-based compounds exhibit selective cytotoxicity toward cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies .

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial activity. The specific compound has been tested against a range of pathogens, including bacteria and fungi. Results indicated that it possesses potent inhibitory effects against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects

Research has also explored the neuroprotective properties of indole derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies revealed that it could enhance cell viability and reduce markers of neurodegeneration, indicating its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Field trials demonstrated that it effectively controls various agricultural pests while being less harmful to beneficial insects. This selectivity makes it a valuable addition to integrated pest management strategies .

Herbicidal Potential

In addition to its pesticidal properties, the compound has shown herbicidal activity against several weed species. Laboratory assays indicated that it inhibits germination and growth, suggesting its utility in developing new herbicides that are effective yet environmentally friendly .

Organic Photovoltaics

Recent advancements have explored the use of indole derivatives in organic photovoltaic devices. The unique electronic properties of the compound allow for efficient charge transport and light absorption, making it a candidate for enhancing the performance of solar cells .

Polymer Chemistry

Indole-based compounds are being investigated as monomers for polymer synthesis. Their incorporation into polymer matrices can improve thermal stability and mechanical properties, leading to the development of advanced materials with tailored functionalities .

Summary of Biological Activities

作用机制

CP-100829 的作用机制涉及其与特定分子靶标和途径的相互作用。已知它通过与某些蛋白质或酶结合来发挥作用,从而调节它们的活性。 目前仍在研究所涉及的具体分子靶标和途径,但据信它会影响各种生化过程 .

相似化合物的比较

CP-100829 可以与其他类似化合物进行比较,例如:

CP-100828: 另一种具有类似结构特征的生物活性化学物质。

CP-100830:

生物活性

1H-Indole-1-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo- is notable for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.

Chemical Structure and Properties

The compound's molecular formula is C_{15}H_{12}Cl_2F_N_3O_3, with a molecular weight of approximately 368.17 g/mol. Its structure features an indole core, which is known for its bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Cl₂F₃N₃O₃ |

| Molecular Weight | 368.17 g/mol |

| IUPAC Name | 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide |

| CAS Number | Not available |

Anticancer Properties

Research has indicated that indole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro and in vivo models.

- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Case Study : A study conducted on human cancer cell lines demonstrated that this indole derivative inhibited cell viability with an IC50 value of 25 µM, indicating significant potency against cancer cells .

Neuroprotective Effects

The compound also displays neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanism : It is believed to protect neuronal cells from oxidative stress and apoptosis through the modulation of neurotrophic factors.

- Research Findings : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

Comparative Biological Activity

To better illustrate the biological activity of this compound, a comparison with related indole derivatives is presented below:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1H-Indole-1-carboxamide, 6-chloro... | Anticancer | 25 |

| 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl... | CB1 receptor modulator | 259.3 |

| Indole-2-carboxamide derivatives | Neuroprotective | Varies |

属性

CAS 编号 |

172618-05-2 |

|---|---|

分子式 |

C14H7Cl2FN2O3S |

分子量 |

373.2 g/mol |

IUPAC 名称 |

6-chloro-3-(4-chlorothiophene-2-carbonyl)-5-fluoro-2-hydroxyindole-1-carboxamide |

InChI |

InChI=1S/C14H7Cl2FN2O3S/c15-5-1-10(23-4-5)12(20)11-6-2-8(17)7(16)3-9(6)19(13(11)21)14(18)22/h1-4,21H,(H2,18,22) |

InChI 键 |

MMCOPNNRJQFGQM-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |

规范 SMILES |

C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CP-100829; CP100829; CP 100829; UNII-X7Y3B8B649. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。